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Efficacy and Safety Data from Phase Il Trial

Table 1: Efficacy Outcomes (N=41 patients) [1]

Outcome Measure Result
Primary Endpoint: PFS at 6 Months (PFS6) 23%
Median Progression-Free Survival (PFS) 4.1 months
Median Overall Survival (OS) 11 months

Best Radiographic Response (in 37 evaluable patients)

- Partial Response 24% (9 patients)

Table 2: Common Grade >3 Treatment-Related Toxicities (N=41 patients) [1]

Toxicity Incidence

Hypertension 17.1%
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Toxicity Incidence
Muscle Weakness 17.1%
Lymphopenia 14.6%
Hypophosphatemia 9.8%

Application Notes

Scientific Rationale and Mechanism of Action

The combination of tandutinib and bevacizumab was developed to achieve dual inhibition of tumor

vasculature, a critical component for glioblastoma growth and survival [2].

e Bevacizumab is a humanized monoclonal antibody that binds to Vascular Endothelial Growth Factor
(VEGF), inhibiting its interaction with receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This
blocks VEGF-driven angiogenesis, endothelial cell proliferation, and survival [1].

e Tandutinib is an orally active small-molecule inhibitor targeting Type Il receptor tyrosine kinases,
primarily platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3 [1]. Its inclusion in this
regimen was primarily for its PDGFR activity. PDGFR inhibition affects tumor pericytes—support cells
surrounding endothelial cells that are vital for vessel stability and function. Combined VEGFR and
PDGFR inhibition demonstrates enhanced anti-tumor activity by targeting both the endothelial cell
and pericyte components of the tumor vasculature [1] [2].

The signaling pathways targeted by this combination are illustrated below:
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Key Conclusions from Clinical Data

The Phase II trial (NCT00667394) concluded that the combination of tandutinib and bevacizumab, while
demonstrating anti-tumor activity, was not superior to historical data for bevacizumab monotherapy and
was associated with greater toxicity [1]. The efficacy, as measured by PFS6 (23%) and median PFS (4.1
months), was comparable to bevacizumab alone, but the addition of tandutinib introduced significant
adverse effects, notably muscle weakness related to neuromuscular junction pathology [1]. This suggests that
while the biological rationale for dual inhibition is sound, this specific combination does not offer a

therapeutic advantage over bevacizumab monotherapy for recurrent glioblastoma.

Experimental Protocol

This protocol outlines the dosing schedule, patient monitoring, and efficacy assessment methods used in the

referenced Phase II trial [1] [2].
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Patient Population and Eligibility

e Diagnosis: Histologically confirmed recurrent glioblastoma (GBM) or gliosarcoma. Patients with
anaplastic gliomas were also enrolled in the parent trial but are not the focus of these notes [2].

¢ Key Inclusion Criteria:

Prior therapy with radiotherapy and temozolomide.

o

o

Radiographic evidence of progression.
Karnofsky Performance Status (KPS) = 60.
Adequate bone marrow, liver, and renal function.
¢ Key Exclusion Criteria:
o Prior bevacizumab therapy.
o Significant cardiac illness or prolonged QTc interval.

o

[¢]

o Evidence of intracranial hemorrhage on pre-treatment CT scan [1] [2].

Dosing and Treatment Schedule

Cycle 1 (Lead-in Phase):
o Days 1-14: Tandutinib monotherapy at 500 mg orally, twice daily.
Cycle 1 (Combination Phase) and Subsequent Cycles:
o Day 15 onward: Continue tandutinib (500 mg PO BID) and add Bevacizumab at 10 mg/kg
via IV infusion every 2 weeks.
Cycle Duration: Each treatment cycle is defined as 4 weeks.

Treatment Continuation: Continue until disease progression, unacceptable toxicity, or for a
maximum of 1 year (or longer in some cases, per protocol) [1] [2].

The treatment workflow, including key assessments, is detailed below:
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Key Methodologies for Efficacy and Safety Monitoring

e Radiographic Response Assessment:

o Imaging: MRI scans with perfusion weighting.

o Criteria: Use Response Assessment in Neuro-Oncology (RANO) criteria [1].

o Frequency: Baseline MRI within 14 days prior to enroliment. A second MRI-perfusion scan is
performed between Days 12-14 of tandutinib monotherapy. Subsequent MRI scans are
performed after every 4 weeks of combination therapy [1] [2].
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¢ Pharmacodynamic and Biomarker Assessment (Protocol-Specific):

o Perfusion MRI: Used to evaluate changes in tumor vascular parameters (e.g., relative cerebral
blood volume) as a potential biomarker of anti-angiogenic activity [1].

o Peripheral Blood Mononuclear Cells (PBMCs): Collected with each MRI scan to assess
levels of phosphorylated GSK-3, a downstream marker of PI3K/Akt pathway activity [1].

o Toxicity Monitoring and Management:

o General Monitoring: Physical and neurological examinations, blood counts, and metabolic
panels are performed at protocol-specified intervals (e.g., blood counts every 2 weeks) [1].

o Muscle Weakness: A notable and specific toxicity of tandutinib. For patients presenting with
grade >3 myasthenic-like muscle weakness, electromyography (EMG) is recommended to
confirm neuromuscular junction pathology. Dose delays or discontinuation may be required [1].

o Other Toxicities: Vigilant monitoring and management of hypertension, lymphopenia, and
hypophosphatemia are essential.

Research Considerations and Future Directions

While this specific combination did not prove superior to bevacizumab alone, the investigation provides

valuable insights for future research:

¢ Toxicity Profile: The distinct neuromuscular toxicity of tandutinib highlights the importance of
specialized monitoring in future trials involving this agent or similar compounds [1].

e Biomarker Development: The integration of advanced imaging and correlative blood biomarkers, as
done in this trial, is crucial for understanding drug effects and identifying patient subgroups that may
benefit [1].

e Alternative Combinations: The rationale for targeting multiple pathways in the tumor
microenvironment remains valid. Future studies could explore bevacizumab in combination with other
targeted agents, such as immune checkpoint inhibitors, to potentially overcome resistance
mechanisms [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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